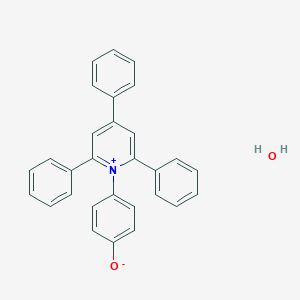
4-(methylamino)-3-nitro-2H-chromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(methylamino)-3-nitro-2H-chromen-2-one is a derivative of coumarin, a naturally occurring compound found in many plants. Coumarins are known for their diverse biological activities and are used in various medicinal and industrial applications. The addition of a 4-methylamino and 3-nitro group to the coumarin structure enhances its chemical properties, making it a compound of interest in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(methylamino)-3-nitro-2H-chromen-2-one typically involves the nitration of a coumarin derivative followed by the introduction of a methylamino group. One common method is the nitration of 4-methylaminocoumarin using a mixture of nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the 3-position .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The nitration and subsequent methylation steps are carefully monitored to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
4-(methylamino)-3-nitro-2H-chromen-2-one undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as iron and acetic acid.
Substitution: The methylamino group can participate in nucleophilic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions
Reduction: Iron and acetic acid are commonly used for the reduction of the nitro group.
Substitution: Nucleophilic reagents such as sodium azide can be used for substitution reactions involving the methylamino group.
Major Products Formed
Scientific Research Applications
4-(methylamino)-3-nitro-2H-chromen-2-one has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(methylamino)-3-nitro-2H-chromen-2-one involves its interaction with specific molecular targets. The compound can inhibit enzymes such as monoamine oxidase and cholinesterase, which are involved in neurodegenerative diseases . Its fluorescent properties also allow it to bind to specific biomolecules, making it useful in imaging and diagnostic applications .
Comparison with Similar Compounds
Similar Compounds
4-Methylaminocoumarin: Lacks the nitro group, making it less reactive in certain chemical reactions.
3-Nitrocoumarin: Lacks the methylamino group, which reduces its versatility in substitution reactions.
Uniqueness
4-(methylamino)-3-nitro-2H-chromen-2-one is unique due to the presence of both the methylamino and nitro groups, which enhance its chemical reactivity and biological activity. This dual functionality makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
50527-26-9 |
|---|---|
Molecular Formula |
C10H8N2O4 |
Molecular Weight |
220.18 g/mol |
IUPAC Name |
4-(methylamino)-3-nitrochromen-2-one |
InChI |
InChI=1S/C10H8N2O4/c1-11-8-6-4-2-3-5-7(6)16-10(13)9(8)12(14)15/h2-5,11H,1H3 |
InChI Key |
YEMWREDUHDSXOD-UHFFFAOYSA-N |
SMILES |
CNC1=C(C(=O)OC2=CC=CC=C21)[N+](=O)[O-] |
Canonical SMILES |
CNC1=C(C(=O)OC2=CC=CC=C21)[N+](=O)[O-] |
Key on ui other cas no. |
50527-26-9 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Bromo-6-phenylimidazo[2,1-b][1,3,4]thiadiazole](/img/structure/B179509.png)




![1,3,4,5,6,7-Hexahydrocyclopenta[b]pyridin-2-one](/img/structure/B179524.png)


![exo-3-(Boc-amino)-8-azabicyclo[3.2.1]octane](/img/structure/B179534.png)




